ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrole-thiazole hybrid scaffold. The pyrrole ring is substituted with hydroxyl, oxo, 4-methoxyphenyl, and 4-methylbenzoyl groups, while the thiazole ring contains a methyl group and an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 2-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-5-34-25(32)23-15(3)27-26(35-23)28-20(16-10-12-18(33-4)13-11-16)19(22(30)24(28)31)21(29)17-8-6-14(2)7-9-17/h6-13,20,29H,5H2,1-4H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGYXJMTPCNQW-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C26H28N2O6S
- Molecular Weight : 492.58 g/mol
The structural features include a thiazole ring and a pyrrole moiety, which are known to contribute to various biological activities.
Research indicates that compounds containing thiazole and pyrrole structures often exhibit diverse biological activities such as:
- Antitumor Activity : Thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that thiazole-integrated compounds can inhibit cell proliferation in human cancer cells, with some displaying IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Compounds similar to this compound have been identified as antagonists of formyl peptide receptors (FPRs), which play a crucial role in mediating inflammatory responses. These compounds can inhibit neutrophil activation and migration, suggesting potential applications in treating inflammatory diseases .
- Anticonvulsant Properties : Some thiazole-containing compounds have demonstrated anticonvulsant activity in animal models. The presence of specific substituents on the thiazole ring enhances this activity, indicating a strong relationship between molecular structure and pharmacological effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Pyrrole Ring Substituents | Modifications can increase potency against cancer cells |
| Thiazole Ring Modifications | Essential for maintaining cytotoxic effects |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antitumor Efficacy : In a study published in MDPI, thiazole derivatives were evaluated against multiple cancer cell lines, revealing that certain substitutions significantly increased cytotoxicity. For example, compounds with electron-donating groups showed enhanced activity against A431 cells .
- Anti-inflammatory Activity : A recent article highlighted the ability of pyrrole derivatives to inhibit FPR-mediated signaling pathways in neutrophils. This suggests that ethyl 2-[3-hydroxy...] could be effective in reducing inflammation in conditions such as rheumatoid arthritis .
- Anticonvulsant Testing : Research demonstrated that pyrrole-based compounds exhibited protective effects against seizures in rodent models. The study indicated that specific structural elements were critical for enhancing anticonvulsant activity .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Butoxybenzoyl substituents (e.g., ) enhance lipophilicity compared to 4-methylbenzoyl, which may improve membrane permeability but reduce aqueous solubility.
- Steric Hindrance : Bulky groups like 3,4,5-trimethoxyphenyl could impede binding to sterically sensitive targets.
Bioactivity and Mode of Action
- Antimicrobial Activity : A 4-chlorophenyl-substituted thiazole-pyrrole derivative demonstrated antimicrobial activity, suggesting that halogenation at the phenyl position may enhance this property .
- Protein Target Interactions : Compounds with similar pyrrole-thiazole scaffolds cluster into groups with shared bioactivity profiles, as shown in bioactivity-data mining studies. For example, electron-rich substituents (e.g., methoxy) correlate with kinase inhibition, while halogenated derivatives may target microbial enzymes .
Physical and Spectroscopic Properties
- NMR Profiles : Substituent variations significantly affect chemical shifts in regions adjacent to the pyrrole and thiazole rings. For instance, the 4-methylbenzoyl group in the target compound would deshield nearby protons compared to 4-fluorophenyl analogues, as observed in NMR studies of related compounds .
- Mass Spectrometry : Molecular networking of LC-MS/MS data reveals that fragmentation patterns of ethyl carboxylate derivatives (e.g., target compound) differ from methyl esters (e.g., ) due to mass differences in the ester moiety .
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the assembly of the pyrrolone and thiazole rings. Key considerations include:
- Functional Group Compatibility : Protecting groups (e.g., for hydroxyl or carbonyl moieties) may be required to prevent side reactions during coupling steps .
- Reagent Selection : For example, sodium hydride or acid chlorides are often used for acylation or esterification reactions .
- Purification : Column chromatography or recrystallization is critical due to the compound’s structural complexity .
- Yield Optimization : Reaction temperature and solvent polarity (e.g., DMSO vs. dichloromethane) significantly influence intermediate stability .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Discrepancies in yields often arise from:
- Reaction Scale : Milligram-scale syntheses may suffer from inefficient mixing or heat transfer compared to larger batches. Microfluidic flow chemistry (as in Omura-Sharma-Swern oxidation analogs) improves reproducibility .
- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., incomplete deprotection of methoxy groups) and adjust reaction times .
- Catalyst Degradation : Metal catalysts (e.g., Pd in coupling reactions) may lose activity; ICP-OES analysis ensures catalytic efficiency .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : H and C NMR confirm substituent positions on the pyrrolone and thiazole rings. Aromatic protons from the 4-methoxyphenyl group appear as doublets (~6.8–7.2 ppm) .
- FT-IR : Stretching frequencies for carbonyl groups (1680–1720 cm) and hydroxyl groups (~3200 cm) validate ester and phenol moieties .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the Z/E configuration of exocyclic double bonds .
Advanced: How can computational methods clarify ambiguous structural data?
Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the 4-methylbenzoyl group in solvent environments .
- DFT Calculations : Compare theoretical vs. experimental IR/NMR spectra to identify misassigned peaks (e.g., distinguishing thiazole vs. pyrrole ring currents) .
- Docking Studies : Map potential hydrogen-bonding interactions between the hydroxyl group and biological targets (e.g., kinase active sites) to prioritize SAR modifications .
Basic: What biological screening assays are suitable for this compound?
Answer:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition of protein kinases (e.g., EGFR or CDK2), given structural similarities to thiazolidinone kinase inhibitors .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC determination .
- Anti-inflammatory Potential : ELISA-based COX-2 inhibition assays, leveraging the compound’s methoxyphenyl motif, which is common in NSAID analogs .
Advanced: How can researchers investigate the compound’s mechanism of action when initial bioactivity data is inconclusive?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to identify off-target interactions .
- Metabolomic Profiling : LC-MS/MS analysis of treated cells to trace metabolic pathway disruptions (e.g., TCA cycle intermediates) .
- CRISPR Screening : Genome-wide knockout libraries can pinpoint genes whose loss rescues compound-induced cytotoxicity, revealing target pathways .
Basic: What are the common chemical reactivity profiles of this compound?
Answer:
- Nucleophilic Attack : The thiazole ring’s electron-deficient C5 position reacts with Grignard reagents .
- Hydrolysis : The ester group is susceptible to basic conditions (e.g., NaOH/EtOH), yielding the carboxylic acid derivative .
- Oxidation : The pyrrolone hydroxyl group can be oxidized to a ketone using Jones reagent .
Advanced: How can stability issues under physiological conditions be mitigated for in vivo studies?
Answer:
- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl (POM) group to enhance plasma stability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to protect the compound from premature hydrolysis in serum .
- pH-Sensitive Formulations : Enteric coatings (e.g., Eudragit®) prevent gastric degradation .
Basic: What are the primary sources of data contradictions in published studies on this compound?
Answer:
- Stereochemical Assignments : Misinterpretation of NOESY correlations for the 2,5-dihydro-1H-pyrrol-1-yl group .
- Biological Replicates : Variability in cell line passage numbers or serum batches affects IC values .
- Solvent Artifacts : Residual DMSO in bioassays (>0.1%) can falsely modulate activity .
Advanced: What strategies validate target engagement when biochemical assays conflict with cellular data?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts in lysates vs. intact cells .
- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time compound-target interactions in live cells .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by cDNA overexpression restores cellular response, confirming on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
